9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane
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Overview
Description
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane is a chemical compound with the CAS Number: 2098067-41-3 . It has a molecular weight of 232.33 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 . This code provides a textual representation of the molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 232.33 . It is in the form of an oil .Scientific Research Applications
Antihypertensive Potential
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane and its derivatives have shown promise in antihypertensive research. In a study by Clark et al. (1983), a series of 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and evaluated for their antihypertensive effects in spontaneously hypertensive rats. The findings revealed that certain derivatives, particularly those with specific substitutions at the 9 position, exhibited significant antihypertensive activity, primarily through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chronic Kidney Disease Treatment
Kato et al. (2014) explored the use of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase (sEH) inhibitors. Their research identified compound 19 as a particularly effective sEH inhibitor with excellent bioavailability and efficacy in reducing serum creatinine in a rat model of chronic kidney disease, highlighting its potential as an orally active drug candidate for treating this condition (Kato et al., 2014).
Muscarinic Agonist for Antidementia Drugs
Tsukamoto et al. (1993) synthesized a series of spirooxazolidine-2,4-dione derivatives related to muscarinic agonists. These compounds were evaluated for their affinity for cortical M1 receptors and their ability to reverse scopolamine-induced impairment in mice. The study suggested the potential of these compounds, particularly 3-ethyl-8-methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione, as muscarinic agonists for antidementia drug development (Tsukamoto et al., 1993).
Properties
IUPAC Name |
9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-16-8-7-15-14(11-16)6-9-17-12-14/h1-5,15H,6-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKSNGWACOIXES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CN(CCN2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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